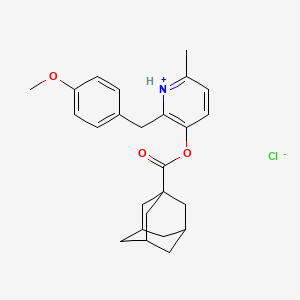
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a family of enzymes that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes. The inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity by 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride leads to the modulation of these cellular processes, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride depend on the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity. It has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments include its potent and selective inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to identify the specific cellular processes that are affected by the inhibition of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride activity, which can lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the development of new 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors with improved potency, selectivity, and safety profiles is an important area of research.
Synthesemethoden
The synthesis of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the reaction of 2-(4-methoxybenzyl)-6-methyl-3-pyridinol with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in vitro and in vivo, which makes it a valuable tool for studying the role of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride inhibitors and to identify potential therapeutic targets for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3.ClH/c1-16-3-8-23(22(26-16)12-17-4-6-21(28-2)7-5-17)29-24(27)25-13-18-9-19(14-25)11-20(10-18)15-25;/h3-8,18-20H,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWBTHBMHQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Adamantylcarbonyl)oxy]-2-(4-methoxybenzyl)-6-methylpyridinium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

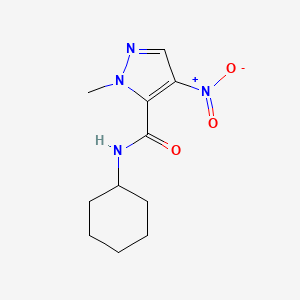
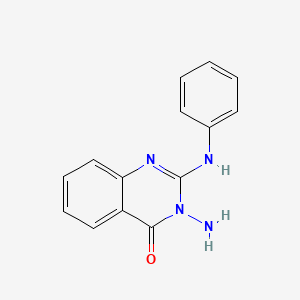
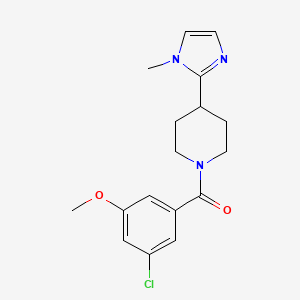
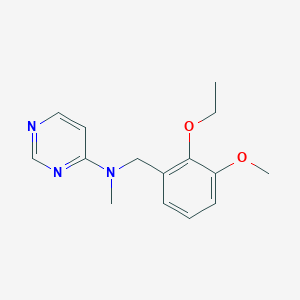
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)
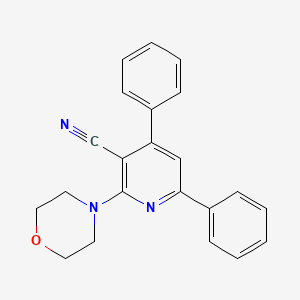
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
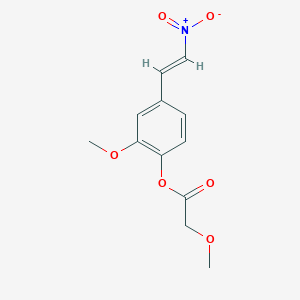
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)